molecular formula C20H23ClN6O2 B2505246 3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-76-7

3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2505246
CAS No.: 919008-76-7
M. Wt: 414.89
InChI Key: JBGKBXSCJFRQJQ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 919008-76-7) is a synthetic purine-2,4-dione derivative supplied for research purposes. This compound features a complex heterocyclic structure with a 4-chlorobenzyl group and a dimethylaminoethyl side chain, which may influence its physicochemical properties and biomolecular interactions . Compounds within this structural class, specifically substituted purine-2,4-diones, are of significant interest in early-stage drug discovery for their potential as targeted therapeutic agents. Recent scientific investigations highlight that molecules with this core scaffold are being explored as potent and selective inhibitors of specific oncogenic targets, such as the KRAS G12C mutant protein . KRAS G12C is a prevalent mutation in several difficult-to-treat cancers, including non-small cell lung cancer and colorectal cancer . Research into these inhibitors focuses on their ability to bind irreversibly to the mutant cysteine residue, locking the oncoprotein in an inactive state and disrupting aberrant downstream signaling pathways that drive tumor growth and survival . This product is intended for non-clinical, in-vitro research applications only. All items are for laboratory use by trained professionals and are not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-13-11-26-16-17(22-19(26)25(13)10-9-23(2)3)24(4)20(29)27(18(16)28)12-14-5-7-15(21)8-6-14/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGKBXSCJFRQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23ClN6O2
  • Molecular Weight : 459.3 g/mol
  • IUPAC Name : this compound

The compound features a unique imidazo[2,1-f]purine core structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cell proliferation and apoptosis.
  • Receptor Binding : The dimethylaminoethyl and chlorobenzyl groups enhance binding affinity to various receptors, potentially modulating signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 25 µM .
  • Apoptosis Induction : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans250

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study 1: Anticancer Potential

A study published in Pharmacological Research evaluated the anticancer effects of several imidazo[2,1-f]purine derivatives. The results indicated that the presence of chlorobenzyl and dimethylamino groups significantly enhanced cytotoxicity against tumor cells compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives with similar structures were tested against Gram-positive and Gram-negative bacteria. The study found that compounds with a chlorobenzyl moiety exhibited superior antibacterial effects compared to controls .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and compounds.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells through modulation of adenosine signaling pathways.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Adenosine Receptor Modulation : It acts as an agonist for adenosine A3 receptors (A3AR), which are implicated in inflammation and cancer proliferation. This interaction may lead to anti-inflammatory effects and neuroprotective benefits.
  • Drug Development : The compound is being studied for its potential use in developing new drugs targeting various diseases, including cancer and neurodegenerative disorders.

Inflammation Models

In studies involving murine models with induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved tissue healing rates. This suggests its potential as a therapeutic agent for inflammatory conditions.

Cancer Research

In vitro studies demonstrated that the compound inhibited the proliferation of breast and colon cancer cell lines by promoting apoptotic pathways. This indicates its potential as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Adenosine Receptor AgonismModulates inflammatory responses
Anticancer PropertiesInduces apoptosis in cancer cell lines
NeuroprotectionProtects neurons from oxidative damage

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the meta position undergoes selective reduction under various conditions, producing intermediates for further functionalization.

Key reaction conditions and outcomes :

Reducing AgentSolventTemperatureProductYieldSource
NaBH₄/NiCl₂EtOH60°C3-aminobenzenesulfonamide derivative85%
H₂/Pd-CMeOH25°C3-aminobenzenesulfonamide derivative92%

This reduction is critical for generating intermediates used in proteasome inhibition studies, where the resulting amine participates in hydrogen bonding with biological targets .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrogen bonding and catalytic coupling reactions :

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

In intramolecular XEC reactions, the sulfonamide oxygen coordinates with nickel catalysts to activate C–N bonds. This enables cyclopropane formation via a proposed mechanism:

  • Oxidative addition of the C–N bond to Ni(0)

  • Transmetalation with Grignard reagents

  • Intramolecular Sₙ2 displacement forming cyclopropane .

Representative reaction :

text
N-(1-Naphthyl)-3-nitrobenzenesulfonamide + MeMgI → Cyclopropane derivative (72% yield, [2])

Resistance to N-Alkylation

Unlike simpler sulfonamides, this compound does not undergo manganese-catalyzed N-alkylation with alcohols due to steric hindrance from the naphthyl group and electronic deactivation by the nitro substituent . Comparative studies show:

Sulfonamide SubstrateAlkylation Yield
p-Toluenesulfonamide98%
4-Nitrobenzenesulfonamide0% (no reaction)

Stability and Side Reactions

  • Thermal decomposition occurs above 200°C, releasing SO₂ and NOₓ gases.

  • Photodegradation in UV light form

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Substituents Biological Activity Key Findings
Target Compound 3-(4-Cl-benzyl), 8-(2-(dimethylamino)ethyl) 5-HT1A partial agonist Antidepressant-like activity in forced swim test (FST); moderate metabolic stability .
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl) 5-HT1A agonist (Ki = 0.6 nM) Stronger antidepressant effect due to superior brain penetration; induces weight gain and hypotension .
AZ-861 8-(4-(4-(3-CF3-phenyl)piperazinyl)butyl) 5-HT1A agonist (Ki = 0.2 nM) Higher receptor affinity but weaker brain penetration; causes lipid metabolism disturbances .
3-(2-Cl-benzyl) analog () 3-(2-Cl-benzyl) TGF-β inhibitor Used in anticancer and anti-inflammatory contexts; no reported serotonin receptor activity .
8-(3-Cl-4-Me-phenyl) analog () 3-(2-methylallyl), 8-(3-Cl-4-Me-phenyl) Unspecified Structural similarity suggests potential PDE or receptor modulation; lacks detailed pharmacological data .
8-(4-Cl-phenyl)-3-(2-ethoxyethyl) () 3-(2-ethoxyethyl), 8-(4-Cl-phenyl) Unspecified Ethoxyethyl chain may alter solubility; no activity data reported .

Therapeutic Versatility of the Scaffold

  • Antidepressant Focus : Most analogs (e.g., AZ-853, AZ-861) target 5-HT1A/5-HT7 receptors, with fluorinated variants showing enhanced selectivity .
  • Alternative Applications : The 3-(2-Cl-benzyl) analog () inhibits TGF-β, highlighting the scaffold’s adaptability for cancer and fibrosis .

Key Research Findings

  • Substituent Impact: Chlorobenzyl Position: 4-Cl (target compound) vs. 2-Cl () shifts activity from serotonin modulation to TGF-β inhibition . Dimethylaminoethyl Chain: Enhances brain penetration but introduces cardiovascular risks (e.g., hypotension) . Piperazinyl Alkyl Extensions (AZ-853/AZ-861): Fluorine or trifluoromethyl groups improve receptor affinity but alter metabolic stability .
  • Clinical Implications: The target compound’s balance of brain penetration and receptor activity makes it a candidate for depression therapy with optimized dosing to mitigate side effects .

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